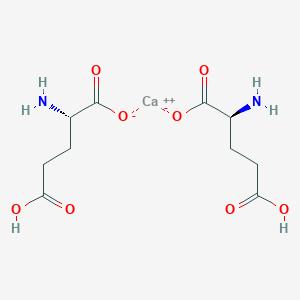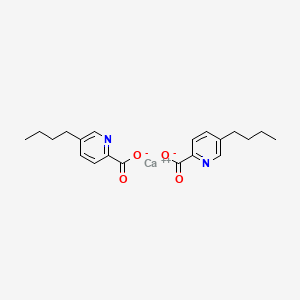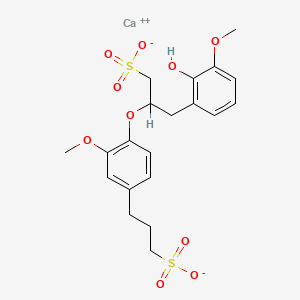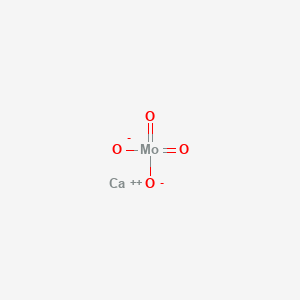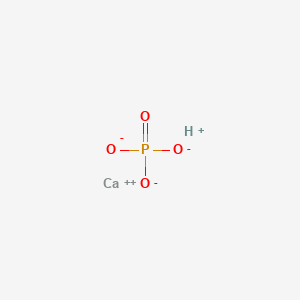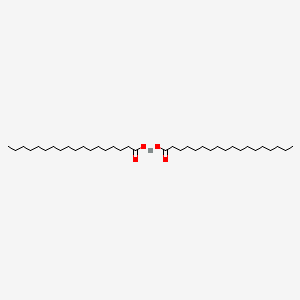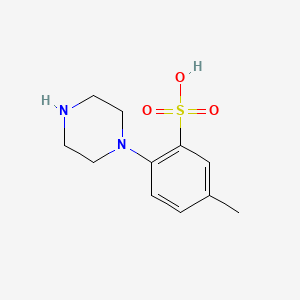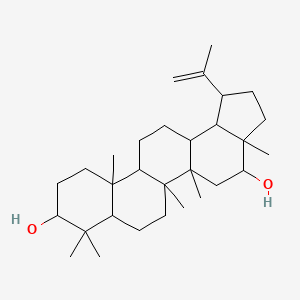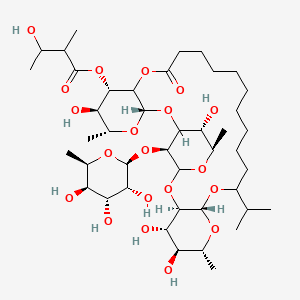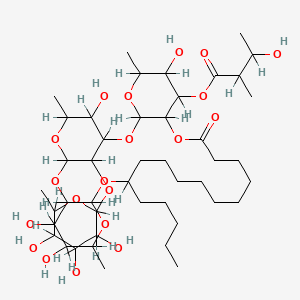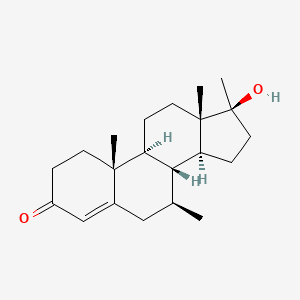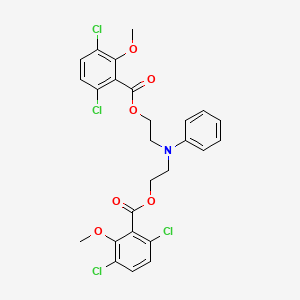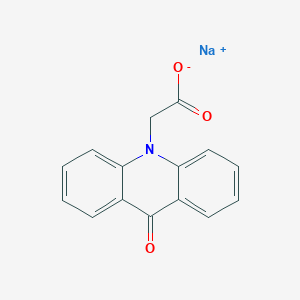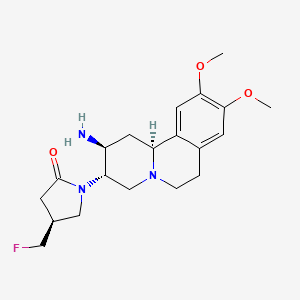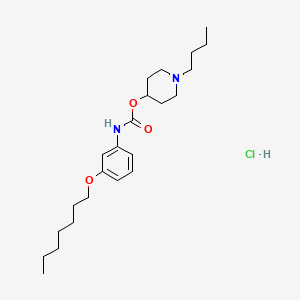
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI)
Descripción general
Descripción
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI) is a bioactive chemical.
Aplicaciones Científicas De Investigación
Membrane Fluidity and Interaction Studies
Effects on Phosphatidylcholine Bilayers : Carbamic acid esters like the monohydrochloride of [2-(decyloxy)phenyl]-2-(1-piperidinyl)ethyl ester of carbamic acid (C10A) exhibit a biphasic effect on the fluidity of egg yolk phosphatidylcholine (EYPC) model membranes. This effect is characterized by initial fluidity increase followed by a decrease, potentially due to hydrocarbon chain interdigitation in the bilayer (Gallová, Čižmárik, & Balgavý, 1995).
Calorimetric Studies on Membrane Interaction : Local anesthetics from the homologous series of monohydrochlorides of these esters decrease the temperature of phase transitions in dipalmitoylphosphatidylcholine, a phenomenon which varies depending on the length of the alkoxy substituent in the compound (Gallová, Bágeľová, Čižmárik, & Balgavý, 1995).
Electron Spin Resonance Studies : These carbamic acid esters impact the formation of gauche isomers and decrease the effective energy difference between gauche and trans conformations in EYPC acyl chains. This suggests alterations in the membrane's physical properties (Gallová, Andriamainty, Uhríková, & Balgavý, 1997).
Potential Therapeutic Applications
Neuroprotection and Alzheimer's Disease : A compound related to carbamic acid esters, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, has been evaluated as a potential neuroprotective agent for Alzheimer's disease. It shows promising activity in inhibiting acetylcholinesterase and offering neuroprotection against toxicity in neuronal cell lines (Lecanu et al., 2010).
Prodrug Synthesis and Bioconversion : Carbamic acid esters have been studied as prodrug forms for dopaminergic drugs. Their stability and enzymatic bioconversion have been evaluated, indicating potential applications in medicinal chemistry (Hansen, Faarup, & Bundgaard, 1991).
Additional Pharmacological Research
Enzyme Inhibition Studies : Various carbamic acid esters have been examined as inhibitors of acetylcholinesterase, showing efficacy in this role. This research extends the understanding of these compounds in pharmacological contexts (Decker, 2007).
Effect on Sarcoplasmic Reticulum ATPase : These esters modulate the activity of sarcoplasmic reticulum ATPase, indicating a potential influence on muscle function and related physiological processes (Andriamainty, Filípek, Kovács, & Balgavý, 1996).
Propiedades
Número CAS |
105384-16-5 |
|---|---|
Nombre del producto |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI) |
Fórmula molecular |
C22H37ClN2O3 |
Peso molecular |
427 g/mol |
Nombre IUPAC |
(1-butylpiperidin-4-yl) N-(3-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-9-18-27-22-12-10-11-20(19-22)24-23(26)28-21-13-16-25(17-14-21)15-6-4-2;/h10-12,19,21H,3-9,13-18H2,1-2H3,(H,24,26);1H |
Clave InChI |
SVIURJMMNXLZLI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCN(CC2)CCCC.Cl |
SMILES canónico |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Apariencia |
Solid powder |
Otros números CAS |
105384-16-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



